Synthesis of Ravuconazole-d4: A Technical Guide for Researchers
Synthesis of Ravuconazole-d4: A Technical Guide for Researchers
For research, scientific, and drug development professionals, this in-depth guide outlines the synthesis of Ravuconazole-d4, a deuterated analog of the potent triazole antifungal agent, Ravuconazole. This document provides a detailed overview of the synthetic pathway, experimental protocols for key reactions, and a summary of relevant data.
Ravuconazole-d4 is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical applications. The incorporation of four deuterium atoms onto the terminal benzonitrile ring provides a distinct mass shift, facilitating its use in mass spectrometry-based assays.
Synthetic Strategy Overview
The synthesis of Ravuconazole-d4 is achieved through a convergent approach, culminating in the condensation of a key chiral thioamide intermediate with a deuterated aromatic building block. The isotopic labels are introduced via the use of 4-(2-bromoacetyl)benzonitrile-d4.
The overall synthetic workflow can be visualized as follows:
Figure 1: Synthetic workflow for Ravuconazole-d4.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the key intermediates and the final product.
Synthesis of (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide (Thioamide Intermediate)
The synthesis of the crucial chiral thioamide intermediate has been reported in the literature. A representative procedure is outlined below.
Materials:
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(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
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Hydrogen sulfide (gas or solution in a suitable solvent)
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Triethylamine
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Pyridine
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Anhydrous solvent (e.g., dichloromethane)
Procedure:
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Dissolve (2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile in anhydrous pyridine.
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Add triethylamine to the solution.
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Bubble hydrogen sulfide gas through the stirred solution at room temperature for a specified period or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired (2R,3R)-thioamide intermediate.
Synthesis of Ravuconazole-d4
The final step involves the condensation of the thioamide intermediate with the commercially available deuterated building block, 4-(2-bromoacetyl)benzonitrile-d4, via a Hantzsch thiazole synthesis.
Materials:
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(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide
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4-(2-Bromoacetyl)benzonitrile-d4
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Anhydrous ethanol
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Sodium bicarbonate (optional, as a mild base)
Procedure:
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Dissolve the (2R,3R)-thioamide intermediate in anhydrous ethanol.
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Add a stoichiometric amount of 4-(2-bromoacetyl)benzonitrile-d4 to the solution.
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(Optional) Add sodium bicarbonate to the reaction mixture.
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Reflux the mixture for several hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
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If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield Ravuconazole-d4.
Data Presentation
The following tables summarize the key chemical and physical properties of Ravuconazole-d4 and its immediate precursors. Please note that the quantitative data for the synthesis of Ravuconazole-d4 are representative examples based on analogous non-deuterated reactions and may vary.
Table 1: Physicochemical Properties of Ravuconazole-d4
| Property | Value |
| Molecular Formula | C₂₂H₁₃D₄F₂N₅OS |
| Molecular Weight | 441.52 g/mol |
| Appearance | Off-white to pale yellow solid |
| Isotopic Purity | Typically ≥98% |
| Chemical Purity | Typically ≥98% (by HPLC) |
Table 2: Key Intermediates for Ravuconazole-d4 Synthesis
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| (2R,3R)-Thioamide Intermediate | C₁₃H₁₄F₂N₄OS | 312.34 | Chiral core structure |
| 4-(2-Bromoacetyl)benzonitrile-d4 | C₉H₂D₄BrNO | 228.08 | Deuterated thiazole precursor |
Table 3: Representative Reaction Data for Ravuconazole-d4 Synthesis
| Reaction Step | Starting Materials | Product | Representative Yield (%) | Purity (%) |
| Thioamide Formation | Nitrile Intermediate | Thioamide Intermediate | 75-85 | >95 |
| Thiazole Formation | Thioamide Intermediate, Bromoacetyl-d4 Intermediate | Ravuconazole-d4 | 60-70 | >98 |
Signaling Pathways and Experimental Workflows
The synthesis of Ravuconazole-d4 follows a well-defined chemical pathway. The logical flow of the key transformations is depicted in the following diagram.
Figure 2: Logical flow of the Ravuconazole-d4 synthesis.
This technical guide provides a comprehensive overview for the synthesis of Ravuconazole-d4, intended to aid researchers in its preparation for various scientific applications. The provided protocols are based on established chemical principles and the availability of the necessary deuterated starting material. Researchers should always adhere to standard laboratory safety practices when performing these or any other chemical syntheses.
